Damsin

Description

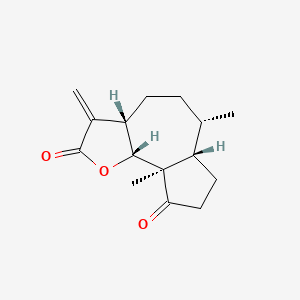

Structure

3D Structure

Properties

CAS No. |

1216-42-8 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1 |

InChI Key |

HPJYKMSFRBJOSW-OEAYZANCSA-N |

SMILES |

CC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C2=C |

Canonical SMILES |

CC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C |

Appearance |

Solid powder |

Other CAS No. |

1216-42-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Damsin; Ambrosin, dihydro-; Dihydroambrosin; Damsine. |

Origin of Product |

United States |

Foundational & Exploratory

Damsin: A Sesquiterpene Lactone with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Damsin, a naturally occurring sesquiterpene lactone, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. First identified in plants of the Ambrosia and Parthenium genera, this compound has demonstrated a range of biological activities, most notably potent anti-inflammatory and anticancer properties. Mechanistic studies have revealed that this compound exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides a comprehensive overview of the discovery, natural sources, chemical properties, and biological activities of this compound. It details experimental protocols for its isolation, purification, and quantification, and presents quantitative data on its efficacy. Furthermore, this document elucidates the molecular mechanisms of action of this compound through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1] It was first isolated from the plant Ambrosia maritima.[2] Sesquiterpene lactones are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are known for their diverse biological activities.[1]

Discovery

The initial discovery of this compound as a cytotoxic principle was reported from Ambrosia ambrosioides.[2] Subsequent research has led to its isolation from other plant species, including Ambrosia maritima, Ambrosia arborescens, Ambrosia monogyra, and Parthenium confertum.[3][4][5] These early studies laid the groundwork for future investigations into its pharmacological potential.

Chemical Properties

This compound is a colorless, lipophilic solid with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[6] Its structure features a pseudoguaianolide (B12085752) skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Colorless oil/solid |

| IUPAC Name | (3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-2,9-dione |

| CAS Number | 1216-42-8 |

Natural Sources and Isolation

This compound is primarily found in plants belonging to the genus Ambrosia (ragweed) and Parthenium. The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions.

Natural Sources

-

Ambrosia maritima : Also known as damsissa, this plant is a well-documented source of this compound.[2][4]

-

Ambrosia arborescens : This species has also been shown to contain significant amounts of this compound.[5]

-

Ambrosia monogyra : Commonly known as singlewhorl burrobrush.

-

Parthenium confertum : Also referred to as Gray's feverfew.

Experimental Protocol: Isolation of this compound from Ambrosia maritima

This protocol describes a general method for the isolation of this compound from the dried plant material of Ambrosia maritima.

Materials:

-

Dried and ground Ambrosia maritima plant material

-

Dichloromethane (DCM)

-

Silica (B1680970) gel 60 (for column chromatography)

-

Ethyl acetate

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

Glass column for chromatography

-

Flasks and beakers

Procedure:

-

Extraction:

-

Dried and ground plant material (~100 g) is subjected to cold maceration with DCM in a stoppered flask at room temperature with overnight gentle shaking.[3]

-

The DCM extract is filtered through Whatman No. 1 filter paper.[3]

-

The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[3]

-

-

Column Chromatography:

-

A glass column is packed with silica gel 60 as the stationary phase.

-

One gram of the crude extract is loaded onto the column.[3]

-

The column is eluted with a gradient of cyclohexane and ethyl acetate, with increasing polarity.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[3] Its anticancer effects are attributed to its ability to inhibit cell proliferation and induce apoptosis.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CCRF-CEM | Leukemia | 4.3 | [3] |

| HCT116 (p53+/+) | Colon Carcinoma | 12.8 | [3] |

| HCT116 (p53-/-) | Colon Carcinoma | 21.8 | [3] |

| MDA-MB-231-BCRP | Breast Cancer | 13.9 | [3] |

| U87MG.ΔEGFR | Glioblastoma | 7.9 | [3] |

| PC-3 | Prostate Cancer | 1.160 | [7] |

| MDA-MB-231 | Breast Cancer | Varies | [7] |

| MDA-MB-468 | Breast Cancer | Varies | [7] |

Anti-inflammatory Activity

This compound has been shown to suppress cytokine-mediated inflammation.[8] This activity is primarily mediated through its inhibition of the NF-κB signaling pathway.

Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways

This compound's biological activities are underpinned by its ability to interfere with key inflammatory and oncogenic signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[10] this compound has been shown to inhibit NF-κB activation, although the precise mechanism of how it interferes with the phosphorylation and degradation of IκBα requires further elucidation.[5]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[11] The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[11] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), which induces STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate gene expression.[1][12] this compound has been found to inhibit the STAT3 pathway, which contributes to its anticancer effects.[5] The inhibitory mechanism likely involves the suppression of STAT3 phosphorylation.[13]

Quantification of this compound

Accurate quantification of this compound in plant extracts and biological samples is essential for research and development. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using a reverse-phase HPLC system with UV detection. Method optimization and validation are crucial for accurate results.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Sample extracts containing this compound

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for optimal separation (e.g., 60:40 v/v).

-

Degas the mobile phase before use.

-

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Dissolve the dried extract containing this compound in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile:Water (optimized ratio)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Determined by UV scan of this compound standard (typically around 210-220 nm)

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion and Future Directions

This compound, a sesquiterpene lactone isolated from various Ambrosia and Parthenium species, has demonstrated significant potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. Its ability to inhibit the NF-κB and STAT3 signaling pathways provides a clear molecular basis for its observed biological activities. The experimental protocols outlined in this guide for the isolation and quantification of this compound will facilitate further research into its pharmacological properties.

Future research should focus on several key areas. A more detailed elucidation of the molecular interactions between this compound and the components of the NF-κB and STAT3 pathways is needed to fully understand its mechanism of action. Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety of this compound. Furthermore, the development of synthetic analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The information compiled in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this compound and harnessing its therapeutic potential for the development of novel drugs.

References

- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and this compound from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiple anticancer effects of this compound and coronopilin isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dam - Wikipedia [en.wikipedia.org]

- 7. US20170071994A1 - Medicinal ambrosia maritima extracts - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of the Regulators, a Complex Facet of NF-κB Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ambrosia maritima: A Comprehensive Technical Guide to Damsin Isolation and its Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrosia maritima L., a plant prevalent in regions of Africa and the Middle East, has long been a subject of interest in traditional medicine.[1] Modern phytochemical analysis has identified a wealth of bioactive compounds within this plant, with the sesquiterpene lactone Damsin emerging as a particularly promising therapeutic agent. This technical guide provides an in-depth overview of Ambrosia maritima as a source of this compound, detailing its extraction, isolation, and quantification. Furthermore, it elucidates the molecular mechanisms underlying this compound's potent anti-inflammatory and cytotoxic activities, with a focus on its modulation of key signaling pathways, including NF-κB, STAT3, and c-Src kinase. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of critical quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Ambrosia maritima, commonly known as "Damsissa," is an annual herbaceous plant belonging to the Asteraceae family.[2] Traditionally, it has been used to treat a variety of ailments, including gastrointestinal disturbances, kidney stones, and even cancer.[1] The therapeutic properties of this plant are largely attributed to its rich composition of sesquiterpene lactones, a class of secondary metabolites known for their diverse biological activities.[3] Among these, this compound has been isolated as a significant constituent and has demonstrated notable pharmacological effects, particularly in the realms of oncology and inflammation.[3][4] This guide focuses specifically on this compound, providing a technical framework for its isolation from A. maritima and a detailed exploration of its mechanisms of action.

Physicochemical Properties of this compound

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone. While detailed physicochemical data is not extensively available in the public domain, its structure dictates certain properties. As a relatively non-polar molecule, it exhibits good solubility in organic solvents like dichloromethane (B109758) and ethanol-water mixtures.[5][6] This characteristic is fundamental to the extraction and chromatographic purification methods detailed in this guide.

Extraction and Isolation of this compound from Ambrosia maritima

The isolation of this compound from A. maritima is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[4][5]

Experimental Protocols

3.1.1. Plant Material and Extraction

-

Plant Material Preparation: The whole plant of Ambrosia maritima is collected, authenticated, and air-dried. The dried plant material is then ground into a coarse powder.[4]

-

Solvent Extraction: The powdered plant material is subjected to cold maceration with dichloromethane (DCM). The plant powder is soaked in DCM in a stoppered flask and agitated gently overnight at room temperature.[4]

-

Filtration and Concentration: The DCM extract is filtered through Whatman No. 1 filter paper. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude DCM extract.[4]

3.1.2. Chromatographic Isolation and Purification

-

Silica (B1680970) Gel Column Chromatography:

-

One gram of the crude DCM extract is subjected to column chromatography on a silica gel-60 matrix.[4]

-

The column is eluted with a gradient of increasing polarity using a mixture of cyclohexane (B81311) and ethyl acetate.[4]

-

This process yields multiple fractions. For instance, one study reported obtaining 10 fractions from this initial separation.[4]

-

-

High-Performance Liquid Chromatography (HPLC) Analysis and Fractionation:

-

The fractions obtained from column chromatography are analyzed by analytical HPLC to identify those containing this compound.[4]

-

A typical analytical HPLC setup includes a LiChrospher RP-18 column (e.g., 3 mm × 125 mm; 5 μm) maintained at 40°C with a flow rate of 1 mL/min. The mobile phase consists of a gradient of water (with 0.1% v/v trifluoroacetic acid) and acetonitrile (B52724).[4]

-

-

Preparative HPLC for Final Purification:

Quantification of this compound

Ultrasound-assisted extraction (UAE) followed by HPLC is an efficient method for quantifying this compound in plant material.

-

Optimized UAE Conditions: Extraction can be performed using 70% ethanol (B145695) for 90 minutes with a drug-to-solvent ratio of 1:60.[6]

-

HPLC Quantification: The extract is analyzed by HPLC with UV detection at 240 nm. A standard curve for this compound is generated using a concentration range of 3.125-100 µg/mL to calculate the amount in the extract.[6]

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield of this compound and its biological activities.

Table 1: Yield of this compound from Ambrosia maritima

| Extraction/Purification Step | Starting Material | Yield | Reference |

| Dichloromethane Extraction & Preparative HPLC | 1 g crude extract | 50.5 mg | [4] |

| Ultrasound-Assisted Extraction | Dry Plant Weight | Up to 723 µg/g | [6] |

Table 2: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | ~4.8 (in a fraction containing this compound) | [4] |

| HCT-116 | Colon Cancer | >10 µg/mL | [7] |

| MCF-7 | Breast Cancer | >10 µg/mL | [7] |

| Prostate Cancer Cell Line | Prostate Cancer | 1.160 | [3] |

Table 3: Anti-inflammatory Activity of this compound

| Target | Activity | IC50 (µg/mL) | Reference |

| COX-2 | Inhibitory | 33.97 ± 1.62 | [3] |

Pharmacological Activity and Signaling Pathways

This compound exhibits significant anticancer and anti-inflammatory properties by modulating key cellular signaling pathways.

Anticancer Activity

This compound has been shown to inhibit cell proliferation and DNA biosynthesis in cancer cells.[4] Its cytotoxic effects are particularly noted against multidrug-resistant cancer cells, suggesting it may circumvent common resistance mechanisms.[1] The anticancer activity of this compound is mediated through its inhibitory effects on the NF-κB and STAT3 signaling pathways, as well as c-Src kinase.[4][8]

5.1.1. Inhibition of NF-κB and STAT3 Signaling

This compound has been shown to inhibit the expression of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[4] These transcription factors are crucial for cell survival, proliferation, and inflammation, and their constitutive activation is a hallmark of many cancers. By inhibiting these pathways, this compound can suppress tumor growth and induce apoptosis.

Caption: this compound's inhibition of NF-κB and STAT3 pathways.

5.1.2. Inhibition of c-Src Kinase

In silico and immunoblotting analyses have revealed that this compound can silence the activity of c-Src kinase.[4][8] c-Src is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, invasion, and metastasis. By inhibiting c-Src, this compound can disrupt these oncogenic processes. Molecular docking studies suggest that this compound binds to the same site on the c-Src kinase domain as the known inhibitor dasatinib.[4]

Caption: this compound's inhibitory effect on the c-Src kinase pathway.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, this compound can reduce the inflammatory response.

Caption: this compound's anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound, a sesquiterpene lactone isolated from Ambrosia maritima, presents a compelling case for further investigation as a therapeutic agent. Its demonstrated cytotoxic and anti-inflammatory activities, coupled with its ability to modulate key signaling pathways implicated in cancer and inflammation, underscore its potential in drug development. This technical guide provides a foundational resource for researchers, offering detailed methodologies for the extraction and analysis of this compound, along with a summary of its biological activities and mechanisms of action. The continued exploration of this compound and other bioactive compounds from Ambrosia maritima holds promise for the discovery of novel treatments for a range of human diseases.

References

- 1. ajol.info [ajol.info]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. US20170071994A1 - Medicinal ambrosia maritima extracts - Google Patents [patents.google.com]

- 4. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and this compound from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bsu.edu.eg [bsu.edu.eg]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Damsin in Plants: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathway Leading to a Promising Pseudoguaianolide (B12085752)

Introduction

Damsin is a sesquiterpene lactone of the pseudoguaianolide class, naturally occurring in plants of the Ambrosia genus. This class of compounds has garnered significant interest from the scientific and pharmaceutical communities due to its diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps from the primary precursor, farnesyl pyrophosphate, to the formation of the complex pseudoguaianolide skeleton. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology.

The Biosynthetic Pathway of this compound: From Precursor to Pseudoguaianolide

The biosynthesis of this compound is a multi-step process that begins with the general terpenoid pathway and proceeds through a series of cyclizations and oxidative modifications catalyzed by specific classes of enzymes, primarily terpene synthases and cytochrome P450 monooxygenases. While the complete enzymatic cascade leading to this compound has not been fully elucidated, significant progress has been made in understanding the formation of its key precursors. The proposed pathway can be divided into three main stages:

-

Formation of the Germacrane (B1241064) Skeleton: The pathway initiates with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the germacrane skeleton.

-

Oxidative Modifications and Lactonization: The germacrane scaffold undergoes a series of oxidations and subsequent lactonization to form the characteristic γ-lactone ring found in sesquiterpene lactones.

-

Rearrangement to the Pseudoguaianolide Core: The germacranolide intermediate is believed to undergo further enzymatic transformations, including rearrangements, to form the distinctive 5/7-fused ring system of the pseudoguaianolide skeleton, of which this compound is a member.

The key enzymatic steps are detailed below:

-

Step 1: Farnesyl Pyrophosphate to (+)-Germacrene A The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. This crucial step is catalyzed by (+)-germacrene A synthase (GAS) , a sesquiterpene synthase that directs the cyclization of FPP to form the germacradiene cation, which is then deprotonated to yield (+)-germacrene A.[1][2]

-

Step 2: (+)-Germacrene A to Germacrene A Acid The hydrocarbon intermediate, (+)-germacrene A, undergoes a three-step oxidation of its isopropenyl side chain, catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .[3][4][5] This enzyme sequentially hydroxylates the methyl group to an alcohol, which is then further oxidized to an aldehyde and finally to a carboxylic acid, yielding germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[4][6]

-

Step 3: Germacrene A Acid to (+)-Costunolide The formation of the characteristic lactone ring is catalyzed by another cytochrome P450 enzyme, (+)-costunolide synthase (COS) .[2][7] This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous intramolecular cyclization (lactonization) to form the germacranolide, (+)-costunolide.[2][7]

-

Step 4: (+)-Costunolide to a Guaianolide Intermediate The pathway then diverges towards different classes of sesquiterpene lactones. For the formation of guaianolides and subsequently pseudoguaianolides, costunolide (B1669451) is converted to a guaianolide intermediate. This is catalyzed by kauniolide (B3029866) synthase (KLS) , a cytochrome P450 that facilitates the cyclization of the 10-membered ring of costunolide to the 5/7-fused ring system of guaianolides, such as kauniolide.[8][9]

-

Step 5: Guaianolide Intermediate to this compound (Proposed) The final steps leading to the pseudoguaianolide skeleton of this compound are the least understood and are largely hypothetical. It is proposed that a guaianolide intermediate undergoes a series of rearrangements, potentially catalyzed by yet-unidentified enzymes, possibly belonging to the cytochrome P450 superfamily.[1][7][10][11] This transformation likely involves skeletal rearrangements to form the characteristic 5/7 fused ring structure of pseudoguaianolides.[1][7][10][11]

Quantitative Data

Quantitative understanding of enzyme kinetics and metabolite concentrations is vital for pathway elucidation and metabolic engineering efforts. Below is a summary of available quantitative data for key enzymes and compounds in the this compound biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Reference |

| (+)-Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | 8.1 x 10³ nmol h⁻¹ mg⁻¹ | Cichorium intybus | [3] |

| Compound | Plant Species | Tissue | Concentration | Reference |

| This compound | Ambrosia arborescens | Dry aerial parts | 13.4 mg/g | [12] |

| Coronopilin | Ambrosia arborescens | Dry aerial parts | 12.3 mg/g | [12] |

| Sesquiterpene Lactones (general) | Ambrosia artemisiifolia | Aerial parts | Varies with growth stage | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of a Sesquiterpene Synthase (e.g., Germacrene A Synthase)

This protocol describes the expression of a plant sesquiterpene synthase in E. coli and its subsequent purification.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target synthase (e.g., GAS) from plant cDNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification. c. Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence by Sanger sequencing.

2. Heterologous Expression: a. Transform the confirmed expression vector into an E. coli expression strain, such as BL21(DE3). b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18°C) for 16-20 hours.

3. Protein Purification: a. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice. c. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). f. Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT) using a desalting column. h. Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

Protocol 2: In Vitro Enzyme Assay for a Cytochrome P450 (e.g., Kauniolide Synthase)

This protocol outlines a method for assaying the activity of a plant P450 enzyme using microsomes from heterologously expressing yeast.[7][9][13][14]

1. Heterologous Expression in Yeast: a. Clone the full-length cDNA of the target P450 (e.g., KLS) into a yeast expression vector (e.g., pYES-DEST52). b. Co-transform the P450 expression vector and a vector containing a cytochrome P450 reductase (e.g., from Arabidopsis thaliana) into a suitable yeast strain (e.g., INVSc1). c. Grow the transformed yeast in appropriate selection medium and induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

2. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) and disrupt the cells using glass beads or a French press. c. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. d. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes. e. Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

3. Enzyme Assay: a. In a microcentrifuge tube, combine the microsomal preparation, reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5), and the substrate (e.g., costunolide, dissolved in a small volume of DMSO). b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺). d. Incubate the reaction for a defined period (e.g., 1-2 hours) with gentle shaking. e. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

4. Product Analysis: a. Vortex the quenched reaction mixture vigorously and centrifuge to separate the phases. b. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. c. Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Quantification of this compound in Plant Extracts

This protocol provides a general method for the quantification of this compound in plant material.[15][16]

1. Sample Preparation: a. Lyophilize and grind the plant material (e.g., leaves of Ambrosia) to a fine powder. b. Accurately weigh a known amount of the powdered material (e.g., 100 mg) into a tube. c. Add a known volume of extraction solvent (e.g., 80% methanol) and an internal standard. d. Sonicate the mixture for 30 minutes and then centrifuge at high speed to pellet the solid material. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient program to separate this compound from other matrix components.

- Flow Rate: e.g., 0.3 mL/min.

- Injection Volume: e.g., 5 µL. b. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Select specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound. b. Analyze the plant extracts and the calibration standards under the same LC-MS/MS conditions. c. Calculate the concentration of this compound in the plant extracts based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the initial steps of the pathway, leading to the formation of the germacranolide precursor costunolide, are relatively well-understood, the subsequent enzymatic transformations that give rise to the pseudoguaianolide skeleton of this compound remain an active area of research. The identification and characterization of the enzymes responsible for these late-stage modifications will be key to fully elucidating the pathway.

Advances in genomics, transcriptomics, and metabolomics of Ambrosia species will undoubtedly accelerate the discovery of these missing enzymatic links. The successful reconstitution of the entire this compound biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, would open up exciting possibilities for the sustainable production of this and other related bioactive sesquiterpene lactones for pharmaceutical applications. The technical guide presented here provides a solid foundation for researchers to build upon in their efforts to unravel the complete biosynthetic journey to this compound and to harness its therapeutic potential.

References

- 1. Frontiers | Sesquiterpenes from Ambrosia artemisiifolia and their allelopathy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. benchchem.com [benchchem.com]

- 8. Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity | Zymvol Reliable Enzyme Innovation [zymvol.com]

- 9. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Sesquiterpenoids from the Inflorescence of Ambrosia artemisiifolia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Damsin and its Derivatives: From Core Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin, a naturally occurring sesquiterpene lactone, has emerged as a significant subject of interest in pharmacognosy and medicinal chemistry.[1][2] Extracted primarily from plants of the Ambrosia genus, colloquially known as ragweed, this compound and its synthetic and semi-synthetic derivatives exhibit a range of potent biological activities.[3][4] This technical guide provides a comprehensive overview of this compound's core chemical features, its key derivatives, and their mechanisms of action, with a focus on their anticancer and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors.

Core Compound Profile: this compound

This compound is classified as a pseudoguaianolide (B12085752) sesquiterpene lactone.[1] Its chemical structure is characterized by a C15H20O3 molecular formula.[1][2]

| Property | Value |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 1216-42-8 |

| Natural Sources | Ambrosia maritima, Ambrosia arborescens, Parthenium confertum, Ambrosia monogyra |

Key Derivatives of this compound

Several derivatives of this compound have been isolated from natural sources or synthesized to enhance its biological activity and solubility. The most notable among these are ambrosin, coronopilin (B1206532), and synthetic halogenated derivatives.

| Derivative | Origin/Synthesis | Key Structural Modification |

| Ambrosin | Natural/Semi-synthetic from this compound | Isomer of this compound |

| Coronopilin | Natural | Hydroxylation of the this compound scaffold |

| 11α,13-Dibromothis compound | Synthetic | Bromination at the 11 and 13 positions |

| 11β,13-Dibromothis compound | Synthetic | Bromination at the 11 and 13 positions |

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated significant potential in preclinical studies, primarily as anticancer and anti-inflammatory agents.[3]

Anticancer Activity

The anticancer effects of this compound and its analogs are attributed to their ability to inhibit cell proliferation, induce apoptosis, and suppress key signaling pathways involved in tumorigenesis.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | CCRF-CEM | Leukemia | 4.3 |

| HCT116 (p53-/-) | Colon Cancer | 21.8 | |

| Caco-2 | Colorectal Adenocarcinoma | ~50 (at 36% inhibition) | |

| A549 | Lung Carcinoma | 10.72 | |

| HeLa | Cervical Cancer | >100 | |

| Panc-1 | Pancreatic Cancer | >100 | |

| Ambrosin | MCF-10A | Normal Breast Epithelial | 2.1 |

| MCF-7 | Breast Cancer | 1.7 | |

| JIMT-1 | Breast Cancer | 1.4 | |

| HCC1937 | Breast Cancer | 4.1 | |

| Coronopilin | MCF-10A | Normal Breast Epithelial | 15 |

| MCF-7 | Breast Cancer | 16 | |

| JIMT-1 | Breast Cancer | 16 | |

| HCC1937 | Breast Cancer | 15 | |

| Caco-2 | Colorectal Adenocarcinoma | >100 | |

| A549 | Lung Carcinoma | 40.8 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are linked to their ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

The following table presents the available quantitative data on the anti-inflammatory activity of this compound and its derivatives.

| Compound | Assay | IC50 (µg/mL) |

| This compound | Inhibition of Protein Denaturation | Data not available |

| This compound | HRBC Membrane Stabilization | Data not available |

Signaling Pathway Inhibition

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response and cellular survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. This compound and coronopilin have been shown to inhibit the NF-κB signaling pathway.[5] This inhibition is thought to occur through the prevention of the phosphorylation of IκB kinase (IKK), which is a key step in the activation of NF-κB.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers. This compound, coronopilin, and particularly the 11β,13-dibromothis compound derivative have been shown to inhibit the STAT3 pathway, likely by preventing the phosphorylation of STAT3.[5]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives are provided below.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or its derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (DMSO) should also be included.

-

Incubation: Incubate the plates for a further 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound or its derivatives

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5 mL of 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound or its derivatives.

-

Control Preparation: A control group is prepared with the respective vehicle instead of the test sample.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: In Vitro Anti-inflammatory Assay - HRBC Membrane Stabilization

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, a key anti-inflammatory mechanism.

Materials:

-

Fresh human blood

-

Isotonic buffer solution (10 mM Sodium Phosphate Buffer, pH 7.4)

-

This compound or its derivatives

-

Reference standard (e.g., Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

HRBC Suspension Preparation: Centrifuge fresh human blood and wash the pellet with isotonic saline. Resuspend the packed cells in isotonic buffer to make a 10% v/v suspension.

-

Reaction Mixture: To 1 mL of the HRBC suspension, add 1 mL of various concentrations of this compound or its derivatives.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Heat-induced Hemolysis: Induce hemolysis by incubating the mixtures in a water bath at 56°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 5 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

-

Calculation: The percentage of membrane stabilization is calculated using the formula: % Protection = 100 – [(Absorbance of Test / Absorbance of Control) x 100]

Synthesis of Derivatives

The synthesis of this compound derivatives is a key area of research to improve its therapeutic properties.

Synthesis of Ambrosin

Ambrosin can be semi-synthesized from this compound. The process typically involves the isomerization of this compound under specific reaction conditions.

Synthesis of 11α,13-Dibromothis compound and 11β,13-Dibromothis compound

The brominated derivatives of this compound can be synthesized through the reaction of this compound with a brominating agent. The stereochemistry of the resulting products (α or β epimer) can be controlled by the reaction conditions.

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with significant anticancer and anti-inflammatory activities. Their mechanism of action, primarily through the inhibition of the NF-κB and STAT3 signaling pathways, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds from the laboratory to potential clinical applications. Further research is warranted to fully elucidate their therapeutic potential, optimize their pharmacokinetic properties, and evaluate their efficacy and safety in in vivo models.

References

A Technical Guide to the Spectroscopic Data of Damsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Damsin, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes detailed experimental protocols and visual representations of its known biological signaling pathways and analytical workflows.

Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound based on its known chemical structure and general spectroscopic principles. Note that while this compound has been isolated and characterized, specific experimental data from peer-reviewed literature was not fully accessible at the time of this guide's compilation. Researchers are encouraged to consult the primary literature for experimentally derived values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 2.5 - 2.7 | m | - |

| H-2 | 1.8 - 2.0 | m | - |

| H-3 | 1.6 - 1.8 | m | - |

| H-5 | 2.8 - 3.0 | m | - |

| H-6 | 4.5 - 4.7 | t | ~9.0 |

| H-7 | 2.9 - 3.1 | m | - |

| H-9 | 1.9 - 2.1 | m | - |

| H-13a | 5.5 - 5.7 | d | ~2.5 |

| H-13b | 6.2 - 6.4 | d | ~3.0 |

| H-14 | 1.0 - 1.2 | d | ~7.0 |

| H-15 | 1.2 - 1.4 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 40 - 45 |

| C-2 | 25 - 30 |

| C-3 | 35 - 40 |

| C-4 | 210 - 215 (C=O) |

| C-5 | 50 - 55 |

| C-6 | 80 - 85 |

| C-7 | 45 - 50 |

| C-8 | 20 - 25 |

| C-9 | 30 - 35 |

| C-10 | 40 - 45 |

| C-11 | 135 - 140 |

| C-12 | 170 - 175 (C=O, lactone) |

| C-13 | 120 - 125 |

| C-14 | 15 - 20 |

| C-15 | 20 - 25 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1740 - 1720 | Strong |

| C=O (γ-lactone) | 1780 - 1760 | Strong |

| C=C (exocyclic methylene) | 1660 - 1640 | Medium |

| C-H (sp³) | 3000 - 2850 | Medium-Strong |

| C-O (ester) | 1300 - 1000 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 248 | Molecular Ion (C₁₅H₂₀O₃) |

| [M - CH₃]⁺ | 233 | Loss of a methyl group |

| [M - H₂O]⁺ | 230 | Loss of water |

| [M - CO]⁺ | 220 | Loss of carbon monoxide from the ketone |

| [M - CO₂]⁺ | 204 | Loss of carbon dioxide from the lactone |

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid, purified this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or ethyl acetate) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Utilize electron ionization at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-400).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Signaling Pathways and Workflow Visualizations

This compound has been shown to exert its biological effects, at least in part, by inhibiting the NF-κB and STAT3 signaling pathways.[2] The following diagrams illustrate these inhibitory actions and a general workflow for the spectroscopic analysis of this compound.

References

Unraveling the Three-Dimensional Architecture of Damsin: A Technical Guide to its Stereochemistry

For Immediate Release

This technical guide provides an in-depth exploration of the stereochemistry of Damsin, a naturally occurring sesquiterpene lactone with significant biological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's three-dimensional structure, offering a comprehensive resource for future research and development endeavors.

Introduction to the Stereochemical Complexity of this compound

This compound, a member of the ambrosanolide class of sesquiterpene lactones, is characterized by a β-oriented methyl group at the C-10 position.[1] Its intricate molecular framework contains multiple chiral centers, giving rise to a number of possible stereoisomers. The precise spatial arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's biological activity, including its potential as a therapeutic agent. Understanding the absolute and relative configurations of these stereocenters is therefore of paramount importance for the targeted design and synthesis of this compound-based pharmaceuticals.

Elucidation of this compound's Stereostructure

The definitive stereochemical assignment of this compound has been established through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often in conjunction with total synthesis efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and spatial relationships of atoms within a molecule. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to elucidate its complex stereochemistry.

Experimental Protocol: NMR Analysis of this compound

A detailed protocol for the NMR analysis of a this compound stereoisomer is outlined below. This procedure is representative of the methodologies used in the structural elucidation of sesquiterpene lactones.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. This provides initial information about the electronic environment of each proton.

-

¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum, often with proton decoupling, to determine the chemical shifts of all carbon atoms.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Conduct a NOESY experiment to identify protons that are close in space (typically < 5 Å). The observation of NOE cross-peaks provides crucial information for determining the relative stereochemistry of the chiral centers.

-

Data Presentation: Key NMR Data for Stereochemical Assignment

| NMR Parameter | Information Gained |

| ¹H Chemical Shift (δ) | Electronic environment of protons. |

| ¹³C Chemical Shift (δ) | Electronic environment of carbons. |

| ¹H-¹H Coupling Constants (J) | Dihedral angles between coupled protons (Karplus relationship), providing conformational information. |

| NOE Correlations | Through-space proximity of protons, essential for determining relative stereochemistry. |

Specific ¹H and ¹³C NMR data, along with coupling constants and NOE correlations for this compound and its stereoisomers, are typically reported in primary research articles detailing their synthesis or isolation.

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of the absolute stereochemistry of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map, from which the precise arrangement of atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following outlines a general procedure for the X-ray crystallographic analysis of a this compound derivative suitable for forming high-quality crystals.

-

Crystallization: Grow single crystals of the this compound stereoisomer or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

-

Absolute Configuration Determination: If the data is of sufficient quality and an anomalous scatterer is present (or the anomalous scattering from light atoms is significant), the absolute configuration can be determined using statistical parameters such as the Flack parameter.

Data Presentation: Crystallographic Data for this compound

To date, a public entry for the crystal structure of this compound itself in crystallographic databases has not been identified. However, the total synthesis of its stereoisomers confirms their defined stereochemistry. A typical crystallographic data table would include the following parameters:

| Parameter | Description |

| Formula | Molecular formula |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z | Number of molecules per unit cell |

| R-factor | Measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

| Flack Parameter | A value close to 0 indicates the correct absolute configuration. |

Stereoisomers of this compound

The synthesis of all four possible stereoisomers of this compound has been reported, confirming the existence of two pairs of enantiomers.[2] The relationship between these stereoisomers can be visualized as follows:

Caption: Relationships between the stereoisomers of this compound.

Chiroptical Properties

Enantiomers exhibit identical physical properties except for their interaction with plane-polarized light. The specific rotation, a measure of this interaction, is equal in magnitude but opposite in sign for a pair of enantiomers.

Data Presentation: Specific Rotation of this compound Stereoisomers

| Stereoisomer | Specific Rotation ([α]_D) |

| (+)-Damsin | Positive value |

| (-)-Damsin | Negative value of equal magnitude to (+)-Damsin |

| epi-Damsin isomers | Distinct values from this compound |

Specific rotation values are experimentally determined and are reported in the scientific literature, often in papers describing the isolation or synthesis of the compounds.

Signaling Pathways and Experimental Workflows

The stereochemistry of this compound is critical for its biological activity, which often involves interactions with specific protein targets. Understanding these interactions requires a clear depiction of the relevant signaling pathways and the experimental workflows used to study them.

Caption: General workflow for the synthesis and evaluation of this compound stereoisomers.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. A thorough understanding of its three-dimensional structure, achieved through a combination of synthesis and advanced analytical techniques, is essential for the rational design of new therapeutic agents based on the this compound scaffold. This guide provides a foundational overview of the key concepts, experimental methodologies, and data interpretation necessary for researchers in this field. Further investigation into the specific stereoisomers of this compound and their interactions with biological targets will undoubtedly pave the way for novel drug discoveries.

References

Damsin: A Technical Guide for Researchers

CAS Number: 1216-42-8[1]

Molecular Formula: C₁₅H₂₀O₃[1]

Abstract

Damsin, a sesquiterpene lactone, has demonstrated notable anticancer properties, positioning it as a compound of interest for oncological research and drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, particularly its interference with critical signaling pathways implicated in cancer progression. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and provides visual representations of its molecular interactions and experimental workflows to support researchers in their investigations.

Mechanism of Action

This compound exerts its anticancer effects through the modulation of key cellular signaling pathways, primarily inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] These pathways are crucial for cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. By inhibiting NF-κB and STAT3, this compound can suppress cancer cell growth and induce apoptosis.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In many cancer cells, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the expression of NF-κB, thereby blocking its downstream effects.[1]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Its constitutive activation is frequently observed in a wide range of human cancers. This compound has been demonstrated to effectively inhibit the activation of STAT3, contributing to its antiproliferative effects.[1]

Caption: this compound's inhibition of the STAT3 signaling pathway.

Quantitative Data: Cytotoxicity

This compound has shown selective cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Caco-2 | Colon Cancer | >10 | [1] |

| JIMT-1 | Breast Cancer | ~5 | [2] |

| MCF-10A | Normal Breast Epithelial | >10 | [2] |

Note: IC₅₀ values can vary depending on the experimental conditions.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of this compound's cytotoxic effects on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis of NF-κB and STAT3

This protocol describes the detection of key proteins in the NF-κB and STAT3 pathways by Western blotting to assess the effect of this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with demonstrated anticancer activity, primarily through the inhibition of the NF-κB and STAT3 signaling pathways. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives in the field of oncology.

References

The Biological Role of Sesquiterpene Lactones: A Focus on Damsin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring secondary metabolites characterized by a 15-carbon (C15) backbone and at least one lactone ring.[1] Predominantly found in plants of the Asteraceae family, these compounds are of significant interest to the scientific community due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The structural diversity of STLs, with over 5,000 known structures, arises from various carbocyclic skeletons and the presence of different functional groups.[1] This chemical diversity is linked to their varied ecological roles and medicinal applications.[1]

1.1. Chemical Structure and Classification

The basic structure of STLs consists of three isoprene (B109036) units, forming a C15 skeleton, which is cyclized and subsequently oxidized to form a lactone ring. The α-methylene-γ-lactone group is a common feature and is considered a key pharmacophore responsible for many of their biological effects through Michael-type addition reactions with biological nucleophiles.[4][5] STLs are classified based on their carbocyclic skeleton into several types, including germacranolides, guaianolides, pseudoguaianolides, and eudesmanolides.[1] Damsin is classified as a pseudoguaianolide (B12085752).

1.2. Natural Sources and Biosynthesis

While STLs are found in several plant families, the Asteraceae family is the most abundant source.[1][6] Plants such as Ambrosia arborescens are known to be rich sources of this compound and a related STL, Coronopilin (B1206532).[7][8] In plants, STLs are often concentrated in glandular trichomes and play a role in defense against herbivores.[1]

1.3. Overview of Biological Activities

STLs exhibit a broad spectrum of pharmacological activities. Numerous studies have highlighted their potential as:

-

Anticancer agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6][7]

-

Anti-inflammatory agents: Modulating key inflammatory pathways.[3][9]

-

Antimicrobial and antiprotozoal agents: Showing activity against a range of pathogens.[6]

The mechanism of action for these activities is often attributed to the alkylating properties of the α-methylene-γ-lactone moiety, which can react with sulfhydryl groups of proteins, thereby modulating their function.[5]

This compound: A Case Study

This compound, a pseudoguaianolide sesquiterpene lactone, has been the subject of numerous studies due to its potent biological activities.

2.1. Chemical Structure and Properties

This compound's chemical structure features the characteristic α-methylene-γ-lactone ring, which is crucial for its biological reactivity. Its lipophilic nature allows it to traverse cell membranes and interact with intracellular targets.

Biological Roles and Mechanisms of Action

This compound has demonstrated significant anti-inflammatory and anticancer effects, which are primarily mediated through the modulation of key cellular signaling pathways.

3.1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are largely attributed to its ability to inhibit the NF-κB signaling pathway.[3][9]

-

3.1.1. Modulation of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[10] this compound has been shown to inhibit the activation of NF-κB.[7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[7][8][9]

-

3.1.2. Inhibition of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, this compound suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-12).[9]

3.2. Anticancer Activity

This compound exhibits potent anticancer effects across various cancer cell types.[7] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-related signaling pathways.

-

3.2.1. Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.[7] This is a key mechanism for eliminating malignant cells.

-

3.2.2. Inhibition of Cell Proliferation and DNA Biosynthesis: Studies have shown that this compound effectively inhibits the proliferation of cancer cells, such as the Caco-2 colon cancer cell line, by interfering with DNA biosynthesis.[7][8]

-

3.2.3. Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and plays a vital role in tumor cell survival and proliferation.[11] this compound has been identified as an inhibitor of the STAT3 pathway.[7][8] By blocking STAT3 activation, this compound can suppress the expression of downstream target genes that promote tumor growth and survival.[7][8][11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound and its Derivatives in Breast Cancer Cells [4][12]

| Compound | Cell Line | IC50 (µM) | Selectivity (MCF-10A/JIMT-1) |

| This compound (1) | JIMT-1 (Breast Cancer) | 2.3 | >10 |

| MCF-10A (Normal) | >25 | ||

| Derivative 3a | JIMT-1 (Breast Cancer) | 1.9 | ~5 |

| MCF-10A (Normal) | 9.4 | ||

| Derivative 3i | JIMT-1 (Breast Cancer) | 2.0 | ~5 |

| MCF-10A (Normal) | 10.3 | ||

| Derivative 3u | JIMT-1 (Breast Cancer) | 1.8 | >10 |

| MCF-10A (Normal) | >20 |

Table 2: Anti-inflammatory Activity of this compound [9]

| Assay | Model | Treatment | Effect |

| Paw Volume | CFA-induced Arthritis (Rat) | This compound (10 mg/kg/day) | Ameliorated increase |